Cas no 2649023-70-9 (5-{5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-ylamino}pentan-1-ol)

5-{5-(Bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-ylamino}pentan-1-ol is a brominated thiazoline derivative with potential utility in organic synthesis and pharmaceutical research. The compound features a reactive bromomethyl group, enabling further functionalization, while the thiazoline ring and amino alcohol moiety contribute to its versatility as a building block for heterocyclic chemistry. Its structure suggests applicability in the development of biologically active molecules, particularly in medicinal chemistry for targeting specific enzymatic or receptor interactions. The presence of both polar and lipophilic regions enhances its solubility profile, facilitating use in diverse reaction conditions. This intermediate is suited for controlled derivatization due to its balanced reactivity and stability under standard handling conditions.
5-{5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-ylamino}pentan-1-ol structure
2649023-70-9 structure
Product Name:5-{5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-ylamino}pentan-1-ol
CAS No:2649023-70-9
MF:C10H19BrN2OS
MW:295.23966050148
CID:6335517
PubChem ID:165518816
Update Time:2025-06-14

5-{5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-ylamino}pentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 5-{5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-ylamino}pentan-1-ol
    • EN300-1274588
    • 5-{[5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-yl]amino}pentan-1-ol
    • 2649023-70-9
    • Inchi: 1S/C10H19BrN2OS/c1-8-9(7-11)15-10(13-8)12-5-3-2-4-6-14/h8-9,14H,2-7H2,1H3,(H,12,13)
    • InChI Key: VQLOTMKCNFQFJR-UHFFFAOYSA-N
    • SMILES: BrCC1C(C)N/C(=N/CCCCCO)/S1

Computed Properties

  • Exact Mass: 294.04015g/mol
  • Monoisotopic Mass: 294.04015g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 69.9Ų

5-{5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-ylamino}pentan-1-ol Pricemore >>

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Additional information on 5-{5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-ylamino}pentan-1-ol

Research Brief on 5-{5-(Bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-ylamino}pentan-1-ol (CAS: 2649023-70-9)

This research brief provides an in-depth analysis of the latest advancements and applications of the chemical compound 5-{5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-ylamino}pentan-1-ol (CAS: 2649023-70-9) in the field of chemical biology and pharmaceutical research. The compound, characterized by its unique thiazoline scaffold and bromomethyl functional group, has garnered significant attention for its potential as a versatile intermediate in drug discovery and development.

Recent studies have highlighted the role of 5-{5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-ylamino}pentan-1-ol in the synthesis of novel bioactive molecules. Its structural features, including the presence of a reactive bromomethyl group, make it a valuable building block for the development of covalent inhibitors targeting key enzymes in disease pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the design of irreversible inhibitors for kinases involved in cancer progression.

In addition to its applications in covalent inhibitor design, the compound has been explored for its potential in prodrug development. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported the successful conjugation of 5-{5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-ylamino}pentan-1-ol with various therapeutic agents, enhancing their bioavailability and targeted delivery. The bromomethyl group facilitates efficient linkage with nucleophilic residues in biomolecules, enabling precise control over drug release kinetics.

Mechanistic studies have further elucidated the compound's reactivity and stability under physiological conditions. Nuclear magnetic resonance (NMR) and mass spectrometry analyses revealed that the thiazoline ring remains intact in aqueous environments, while the bromomethyl group exhibits selective reactivity with thiol and amine functionalities. These findings, published in Chemical Communications (2023), underscore the compound's suitability for bioconjugation strategies in drug delivery systems.

Despite its promising attributes, challenges remain in optimizing the synthetic routes for 5-{5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-ylamino}pentan-1-ol. Recent advancements in green chemistry, as reported in Organic Process Research & Development (2024), have addressed some of these issues by introducing catalytic methods that reduce the use of hazardous reagents and improve yield. These developments are critical for scaling up production to meet the demands of preclinical and clinical studies.

In conclusion, 5-{5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-ylamino}pentan-1-ol (CAS: 2649023-70-9) represents a promising tool in modern drug discovery, with applications ranging from covalent inhibitor design to prodrug development. Continued research into its synthetic optimization and biological applications will likely uncover new opportunities for therapeutic innovation. This brief underscores the importance of interdisciplinary collaboration in advancing the utility of such specialized chemical entities in the pharmaceutical industry.

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